N-benzyl-2-bromo-N-ethylbutanamide
Overview
Description
N-benzyl-2-bromo-N-ethylbutanamide (BBEB) is a synthetic organic compound that has been widely studied in the scientific community. It is a bromoalkylated amide that has a wide range of applications, from industrial to pharmaceutical. It has been used in the synthesis of a variety of compounds, and its mechanism of action has been extensively studied.
Scientific Research Applications
Herbicidal Activity
N-Benzyl-2-bromo-N-ethylbutanamide derivatives have demonstrated notable herbicidal activity. In particular, specific isomers of this compound have shown varying levels of effectiveness against different plants. The R-configuration at the acid moiety and the S-configuration at the amine moiety were found essential for higher herbicidal activity, with the activity of the R-isomer being significantly higher than the S-isomer against certain plants (Osamu et al., 2010).
Fluorescent Labeling of Proteins
The bromobenzyl moiety, a part of the N-benzyl-2-bromo-N-ethylbutanamide structure, has been utilized for the selective fluorescent labeling of proteins, specifically targeting methionine and selenomethionine residues. This has implications for studying protein structures and functions. A novel labeling reagent was synthesized and tested, showing potential for rapid and efficient protein labeling in specific applications (S. Lang et al., 2006).
Photochemical Applications
N-Benzyl-2-bromo-N-ethylbutanamide and related compounds are integral in photochemical applications, such as in the light-induced benzylic bromination processes. A study highlighted a continuous-flow protocol using this compound for the bromination of benzylic compounds, showing efficiency and safety improvements over traditional methods, and potential for scalability (David Cantillo et al., 2014).
Carbene-Catalyzed Reactions
These compounds also play a role in carbene-catalyzed reductive coupling processes, specifically in generating (nitro)benzyl radicals via N-heterocyclic carbene (NHC) catalysis. This represents a novel carbene-catalyzed reaction mode, enabling unconventional transformations of (nitro)benzyl bromides under mild conditions, which is significant in the field of organic synthesis (Baosheng Li et al., 2016).
properties
IUPAC Name |
N-benzyl-2-bromo-N-ethylbutanamide | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H18BrNO/c1-3-12(14)13(16)15(4-2)10-11-8-6-5-7-9-11/h5-9,12H,3-4,10H2,1-2H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HYDMJOJRVVQTMI-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(C(=O)N(CC)CC1=CC=CC=C1)Br | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H18BrNO | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
284.19 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
N-benzyl-2-bromo-N-ethylbutanamide |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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